molecular formula C10H11F3N2S B068643 S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea CAS No. 163490-40-2

S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea

Cat. No. B068643
M. Wt: 248.27 g/mol
InChI Key: LCMOXIFARISMOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea, also known as A-438079, is a selective antagonist of P2X7 receptors. P2X7 receptors are a type of ionotropic purinergic receptor that are expressed in various tissues, including the central nervous system, immune system, and bones. P2X7 receptors are involved in several physiological processes, including inflammation, pain, and cell death. The use of S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea has been studied extensively in scientific research for its potential therapeutic applications.

Mechanism Of Action

S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea acts as a selective antagonist of P2X7 receptors, which are involved in the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), and the induction of cell death. By blocking P2X7 receptors, S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea can reduce inflammation and cell death in various tissues.

Biochemical And Physiological Effects

S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea has been shown to have several biochemical and physiological effects in scientific research. It can reduce the release of pro-inflammatory cytokines, such as IL-1β, and inhibit the formation of inflammasomes, which are involved in the activation of the immune system. It can also reduce the activation of microglia, which are immune cells in the central nervous system that are involved in inflammation and pain. In addition, S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea has been shown to have anti-tumor effects in several types of cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea in lab experiments is its selectivity for P2X7 receptors, which allows for specific targeting of these receptors without affecting other purinergic receptors. However, one limitation is that it may not be effective in all types of cells or tissues, and its effects may vary depending on the experimental conditions.

Future Directions

There are several future directions for the use of S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea in scientific research. One direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune diseases and neurodegenerative disorders. Another direction is to study its effects on other types of cells, such as endothelial cells and epithelial cells, which are involved in inflammation and pain. In addition, further research is needed to optimize the synthesis and purification of S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea to improve its efficacy and reduce its toxicity.

Synthesis Methods

S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea can be synthesized using a multi-step process, which involves the reaction of ethyl isothiocyanate with 4-(trifluoromethyl)aniline in the presence of a base, followed by the addition of an acid to form the final product. The purity of the product can be improved using column chromatography.

Scientific Research Applications

S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea has been used in scientific research to investigate the role of P2X7 receptors in various physiological processes. It has been shown to have potential therapeutic applications in several diseases, including chronic pain, inflammation, and cancer.

properties

CAS RN

163490-40-2

Product Name

S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea

Molecular Formula

C10H11F3N2S

Molecular Weight

248.27 g/mol

IUPAC Name

ethyl N'-[4-(trifluoromethyl)phenyl]carbamimidothioate

InChI

InChI=1S/C10H11F3N2S/c1-2-16-9(14)15-8-5-3-7(4-6-8)10(11,12)13/h3-6H,2H2,1H3,(H2,14,15)

InChI Key

LCMOXIFARISMOH-UHFFFAOYSA-N

SMILES

CCSC(=NC1=CC=C(C=C1)C(F)(F)F)N

Canonical SMILES

CCSC(=NC1=CC=C(C=C1)C(F)(F)F)N

Other CAS RN

163490-40-2

synonyms

S-ethyl N-(4-(trifluoromethyl)phenyl)isothiourea
S-ethyl N-(4-(trifluoromethyl)phenyl)isothiourea monohydrochloride
S-ethyl TFMP-isothiourea
S-ethyl-N-(4-(trifluoromethyl)phenyl)isothiourea
TFMPITU

Origin of Product

United States

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